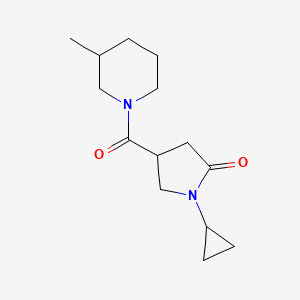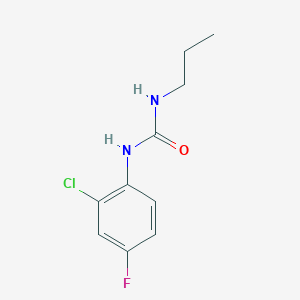
2-(4-Methylphenyl)sulfanylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)sulfanylpropanenitrile, also known as 4'-Methylthio-2-cyanopropiophenone, is an organic compound with the chemical formula C11H11NOS. It is commonly used in scientific research as a reagent in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)sulfanylpropanenitrile is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used as a starting material in the synthesis of thienopyridine derivatives, which have been shown to possess anti-inflammatory and anti-tumor properties. Additionally, 2-(4-Methylphenyl)sulfanylpropanenitrile is used in the synthesis of pyridine-2,6-dicarboxamide derivatives, which have been shown to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)sulfanylpropanenitrile is not well understood. However, it is believed to act as a nucleophile in various organic reactions due to the presence of the thiol group. Additionally, it is believed to possess anti-inflammatory and anti-tumor properties due to the presence of the phenyl and nitrile groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)sulfanylpropanenitrile have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-tumor properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and growth factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methylphenyl)sulfanylpropanenitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a versatile reagent that can be used in the synthesis of various organic compounds. However, one limitation of using 2-(4-Methylphenyl)sulfanylpropanenitrile is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Methylphenyl)sulfanylpropanenitrile in scientific research. One direction is the synthesis of novel thienopyridine and pyridine-2,6-dicarboxamide derivatives with improved anti-inflammatory and anti-tumor properties. Another direction is the study of the mechanism of action of 2-(4-Methylphenyl)sulfanylpropanenitrile, which may lead to the development of new therapeutic agents. Additionally, the toxicity and safety of 2-(4-Methylphenyl)sulfanylpropanenitrile should be further investigated to ensure its safe use in lab experiments.
Synthesemethoden
The synthesis of 2-(4-Methylphenyl)sulfanylpropanenitrile involves the reaction between 4-methylthiobenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation reaction and yields 2-(4-Methylphenyl)sulfanylpropanenitrile as a yellow solid with a melting point of 94-96°C.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFZEBQJZYJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylthio)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)




![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)
